1-(Quinolin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine
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Overview
Description
1-(Quinolin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole. Quinoline is a nitrogen-containing aromatic compound known for its wide range of applications in medicinal and industrial chemistry . Pyrazole, on the other hand, is a five-membered ring containing two nitrogen atoms, often found in bioactive molecules . The fusion of these two moieties results in a compound with significant potential in various scientific fields.
Preparation Methods
The synthesis of 1-(Quinolin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine typically involves the reaction of quinoline derivatives with hydrazine or its derivatives under specific conditions . One common method includes the condensation of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like ethanol, followed by cyclization to form the pyrazole ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(Quinolin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted pyrazoles .
Scientific Research Applications
1-(Quinolin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Quinolin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens . The pyrazole ring can interact with enzymes, modulating their activity and leading to various biological effects . These interactions make the compound a valuable tool in the study of molecular biology and pharmacology .
Comparison with Similar Compounds
1-(Quinolin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline moiety but lack the pyrazole ring, resulting in different biological activities.
Pyrazole derivatives: These compounds contain the pyrazole ring but lack the quinoline moiety, leading to variations in their chemical reactivity and applications.
Quinolinyl-pyrazoles: These compounds are structurally similar but may have different substituents on the quinoline or pyrazole rings, affecting their properties and uses.
The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of applications and potential for further research .
Properties
CAS No. |
83672-18-8 |
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Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-quinolin-3-yl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C12H12N4/c13-12-5-6-16(15-12)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,5-6H2,(H2,13,15) |
InChI Key |
ALZTWBMTTUZXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1N)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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